molecular formula C10H14F3NO3 B12507385 2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid

2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid

Cat. No.: B12507385
M. Wt: 253.22 g/mol
InChI Key: SELLUZIYVGEZCW-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid is a synthetic organic compound with the molecular formula C₁₀H₁₄F₃NO₃ and a molecular weight of 253.22 g/mol . This compound is characterized by the presence of a cyclohexyl group, a trifluoroacetamido group, and an acetic acid moiety. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid typically involves the reaction of cyclohexylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group is known to enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)propanoic acid: Similar structure but with a propanoic acid moiety.

    2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)butanoic acid: Contains a butanoic acid group instead of acetic acid.

    2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)pentanoic acid: Features a pentanoic acid moiety.

Uniqueness

2-Cyclohexyl-2-(2,2,2-trifluoroacetamido)acetic acid is unique due to its specific combination of a cyclohexyl group, trifluoroacetamido group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,14,17)(H,15,16)

InChI Key

SELLUZIYVGEZCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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